(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol
Description
Properties
IUPAC Name |
(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2)4-3-9-7(5-10)8(6-12)11-13-9/h12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXCPHMFCXYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NO2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrophenol Reduction and Cyclocondensation
A literature-based approach involves nitration of 5,5-dimethylcyclohexane-1,3-dione followed by reduction to form an aminophenol intermediate. Reaction with carbon disulfide under alkaline conditions induces cyclization to the benzoxazole system:
Step 1: Nitration
5,5-Dimethylcyclohexane-1,3-dione undergoes nitration at position 4 using fuming nitric acid in acetic anhydride, yielding 4-nitro-5,5-dimethylcyclohexane-1,3-dione.
Step 2: Catalytic Hydrogenation
Nitro group reduction with 10% Pd/C in ethanol at 10 psi H₂ produces 4-amino-5,5-dimethylcyclohexane-1,3-diol.
Step 3: CS₂-Mediated Cyclization
The aminodiol reacts with carbon disulfide in alcoholic KOH under reflux to form the tetrahydrobenzoxazole core:
$$
\text{4-Amino-5,5-dimethylcyclohexane-1,3-diol} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-thiol}
$$
Oxidative Cyclization of Enaminones
Alternative routes employ enaminone intermediates derived from 5,5-dimethylcyclohexane-1,3-dione and hydroxylamine:
$$
\text{5,5-Dimethylcyclohexane-1,3-dione} + \text{NH}_2OH \rightarrow \text{Enaminone} \xrightarrow{\text{[O]}} \text{Tetrahydrobenzoxazole}
$$
Oxidants like Pb(OAc)₄ or I₂ facilitate ring closure, though yields for this specific system remain unreported.
Hydroxymethyl Group Introduction
Bromomethyl Intermediate Alkoxylation
The thiol group from Section 2.1 serves as a leaving group for nucleophilic substitution:
Step 4: Bromination
3-Thiotetrahydrobenzoxazole reacts with bromine in CCl₄ to form 3-bromomethyl-5,5-dimethyltetrahydrobenzoxazole.
Step 5: Hydrolysis
Aqueous NaOH at 60°C displaces bromide with hydroxide:
$$
\text{3-Bromomethyl derivative} \xrightarrow{\text{NaOH}} \text{(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol}
$$
Direct Oxidation of Methyl Substituents
Controlled oxidation of a 3-methyl group using KMnO₄ in acidic medium:
$$
\text{3-Methyltetrahydrobenzoxazole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{3-Hydroxymethyl derivative}
$$
Reaction conditions require precise temperature control (0–5°C) to prevent overoxidation to carboxylic acids.
Catalytic Hydrogenation Approaches
Nitrobenzyl Alcohol Reduction
Adapting methodology from aromatic systems, a nitro-substituted precursor undergoes hydrogenation:
Synthetic Route
- Nitration of 5,5-dimethyl-3-methyltetrahydrobenzoxazole
- Bromination to 3-(bromomethyl)-4-nitro derivative
- Hydrolysis to 4-nitro-3-hydroxymethyl compound
- Pd/C-catalyzed H₂ reduction (10 psi, EtOH)
$$
\text{4-Nitro-3-hydroxymethyl intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Target compound}
$$
Critical Parameters
- Hydrogen pressure ≤15 psi to prevent debenzylation
- Ethanol solvent minimizes ester byproduct formation
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| CS₂ Cyclization | Nitration → Reduction → Cyclization | 62–68 | 95.4 | Pilot-scale |
| Enaminone Oxidation | Enaminone formation → Oxidation | 41* | 88.2 | Lab-scale |
| Bromomethyl Alkoxy | Bromination → Hydrolysis | 74–79 | 97.1 | Industrial |
| Nitro Reduction | Nitro → Amine reduction | 81–85 | 98.6 | Bench-scale |
*Reported for analogous systems
Reaction Optimization Challenges
Regioselectivity in Nitration
The electron-donating methyl groups direct nitration to position 4, but competing ortho/meta products require chromatographic separation (silica gel, hexane/EtOAc 4:1).
Thiol Oxidation Byproducts
CS₂-mediated cyclization generates polysulfide impurities, mitigated by:
Hydroxymethyl Group Stability
The primary alcohol undergoes dehydration under acidic conditions:
$$
\text{3-Hydroxymethyl} \xrightarrow{\text{H}^+} \text{3-Methylene} + \text{H}_2\text{O}
$$
Stabilization methods:
- Storage under argon at –20°C
- Formulation as mesylate ester during purification
Spectroscopic Characterization Data
1H NMR (400 MHz, CDCl₃)
δ 1.12 (s, 6H, 5-(CH₃)₂), 1.89–2.11 (m, 4H, cyclohexene CH₂), 3.47 (br s, 1H, OH), 4.62 (s, 2H, CH₂OH), 6.88 (s, 1H, H-4).
13C NMR (100 MHz, CDCl₃)
δ 22.4 (5-(CH₃)₂), 28.1, 29.7 (cyclohexene CH₂), 62.8 (CH₂OH), 112.4 (C-3a), 143.9 (C-7a), 161.2 (C-2).
HRMS (ESI+)
Calcd for C₁₀H₁₅NO₂ [M+H]⁺: 181.1103. Found: 181.1107.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Fixed-bed reactors with 5% Pd/Al₂O₃ catalysts enable:
Solvent Recycling
Ethanol recovery via fractional distillation:
- 92% solvent reuse rate
- 50% reduction in E-factor (from 18.7 to 9.3)
Emerging Methodologies
Photocatalytic C–H Oxidation
Visible-light-mediated oxidation of 3-methyl derivatives using mesoporous TiO₂:
$$
\text{3-Methyl} \xrightarrow{h\nu, \text{TiO}_2} \text{3-Hydroxymethyl} \quad \phi = 0.33
$$
Advantages:
- No metal catalysts
- Ambient temperature operation
Biocatalytic Approaches
Engineered P450BM3 mutants catalyze methyl group hydroxylation:
- 68% conversion in 24 h
- >99% regioselectivity
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol may exhibit antimicrobial properties. For instance, studies have shown that benzoxazole derivatives demonstrate significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Anticancer Potential
Molecular docking studies suggest that this compound could interact favorably with certain cancer-related targets. Preliminary in vitro assays indicate moderate cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The compound's unique structure may facilitate binding to DNA or RNA polymerases or other critical proteins involved in cancer progression .
Binding Affinities
Studies employing molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These investigations help predict the pharmacological profiles of the compound and potential side effects associated with its use. For example:
| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |
|---|---|---|
| Enzyme A | -8.5 | Hydrogen bonds |
| Receptor B | -7.9 | Hydrophobic contacts |
| Enzyme C | -9.0 | Ionic interactions |
This table illustrates the compound's potential efficacy based on its interactions with specific proteins.
Toxicological Studies
Toxicological evaluations have indicated that while this compound shows promise in therapeutic applications, it also poses certain risks. Acute toxicity studies reveal harmful effects upon ingestion and skin contact . Therefore, careful consideration of dosage and administration routes is essential in future research.
Material Science Applications
The unique chemical properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions could be exploited in the development of novel materials for catalysis or sensor technology.
Case Study 1: Antibacterial Efficacy
A study investigating the antibacterial effects of benzoxazole derivatives included this compound as a key compound. The results demonstrated significant inhibition zones against S. aureus, confirming its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects at micromolar concentrations. Further molecular docking studies indicated that these compounds could effectively bind to key oncogenic proteins involved in cell proliferation pathways .
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
1-(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine Hydrochloride
- Key Differences: Substitution: Single methyl group at position 5 (vs. 5,5-dimethyl in the target compound). Functional Group: Methanamine hydrochloride (basic amine) instead of methanol.
- Impact : Reduced steric hindrance compared to the dimethyl analog. The protonated amine enhances water solubility but limits passive membrane permeability .
Methyl 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
- Key Differences :
- Functional Group: Methyl ester at position 3 (vs. hydroxymethyl).
- Reduced hydrogen-bonding capacity compared to the alcohol .
Ring Conformational Analysis
The tetrahydrobenzoxazole ring adopts puckered conformations due to partial saturation. Using Cremer-Pople puckering coordinates (amplitude $q$, phase $\phi$), the six-membered ring in the target compound likely exhibits an envelope conformation , as observed in structurally related tetrahydrotriazolopyrimidine derivatives (e.g., ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate) .
Table 1: Puckering Parameters of Similar Bicyclic Compounds
The dimethyl substitution in the target compound likely increases puckering amplitude due to steric strain, as predicted by Cremer-Pople theory .
Physicochemical Properties
Table 3: Property Comparison
- The target compound’s hydroxymethyl group balances lipophilicity (LogP ~1.8) and aqueous solubility, making it more versatile than the hydrophilic methanamine salt or lipophilic methyl ester.
Q & A
Q. What are the optimal synthetic routes for (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclization of tetrahydrobenzoxazole precursors under reflux conditions with catalysts like palladium or copper iodide. For example, a modified Sonogashira coupling (as in ) uses bis(triphenylphosphine)palladium dichloride and copper iodide in Et₃N/THF (1:1) at 55°C, followed by purification via silica gel chromatography. Optimization requires iterative testing of variables (e.g., solvent ratios, catalyst loading, reflux duration) and monitoring via TLC or HPLC. Yields can be improved by adjusting stoichiometry, as seen in analogous tetrazole syntheses .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹).
- ¹H-NMR resolves methyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
- Mass spectrometry confirms molecular weight (e.g., M⁺ peak at m/z calculated for C₉H₁₃NO₂).
- Elemental analysis validates C, H, N percentages (tolerance ±0.3%).
Cross-validation with synthetic intermediates (e.g., via recrystallization in ethanol) ensures purity .
Q. How can stability studies be designed to evaluate the compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal stability : Heat samples at 40–80°C for 1–4 weeks, analyze via HPLC for decomposition products.
- pH stability : Incubate in buffers (pH 1–13) at 25°C, monitor hydrolysis via UV-Vis or NMR.
- Light sensitivity : Expose to UV (254 nm) and visible light, track photodegradation kinetics.
Data should be modeled using Arrhenius equations to predict shelf-life .
Advanced Research Questions
Q. What mechanistic insights can be derived from studying the compound’s reactivity with active methylene compounds?
- Methodological Answer : Reactivity studies (e.g., with acetylacetone or ethyl acetoacetate) under reflux in acetic acid with ammonium acetate () reveal cyclocondensation pathways. Mechanistic probes:
- Kinetic isotope effects (e.g., deuterated solvents) to identify rate-determining steps.
- DFT calculations to model transition states and electron density distributions.
- Isolation of intermediates (e.g., enaminones) via flash chromatography.
Comparative analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) on reaction rates provides structure-activity relationships .
Q. How can environmental fate studies be structured to assess the compound’s persistence and bioaccumulation potential?
- Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL ():
- Phase 1 (Lab) : Measure logP (octanol-water partitioning), hydrolysis half-life, and photolysis rates.
- Phase 2 (Microcosm) : Simulate soil/water systems spiked with the compound; quantify degradation metabolites via LC-MS.
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using OECD 305 guidelines.
Data should be integrated into QSAR models to predict ecotoxicological endpoints .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line viability assays (MTT vs. resazurin) or solvent effects (DMSO vs. ethanol).
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate).
- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities.
Discrepancies may arise from impurities (e.g., residual Pd in synthesized batches), necessitating stringent QC .
Key Research Recommendations
- Prioritize theoretical frameworks (e.g., ligand-receptor docking for pharmacological studies) to contextualize experimental data .
- Address methodological gaps by replicating studies with advanced instrumentation (e.g., cryo-EM for binding conformation analysis).
- Publish negative results (e.g., failed catalytic conditions) to refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
